ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate
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Overview
Description
Ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate is a complex organic compound with a unique structure that includes fluorinated groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of ethyl 2-ethoxy-3,3,3-trifluoroacrylate with 4-(4-fluorophenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms, using nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as fluorinated polymers and coatings.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate involves its interaction with specific molecular targets. The piperazine ring and fluorinated groups play a crucial role in binding to receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate: Another fluorinated compound with similar structural features.
Ethyl 2-ethoxy-3,3,3-trifluoro-N-(2-pyridinylcarbamoyl)alaninate: Shares the trifluoro and ethoxy groups but differs in the piperazine ring.
Uniqueness
Ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate is unique due to its combination of a piperazine ring with fluorinated groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23F4N3O4 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
ethyl 2-ethoxy-3,3,3-trifluoro-2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]propanoate |
InChI |
InChI=1S/C18H23F4N3O4/c1-3-28-15(26)17(29-4-2,18(20,21)22)23-16(27)25-11-9-24(10-12-25)14-7-5-13(19)6-8-14/h5-8H,3-4,9-12H2,1-2H3,(H,23,27) |
InChI Key |
YSFNBHSSLRIKBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OCC |
Origin of Product |
United States |
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